Phosphorothioic triiodide

Synthesis Inorganic Chemistry Thiophosphoryl Halides

Phosphorothioic triiodide (PSI₃, CAS 63972-04-3), also known as thiophosphoryl iodide, is an inorganic compound belonging to the thiophosphoryl halide class. It is a red-brown solid with a molecular weight of 443.75 g/mol that decomposes upon melting at 48°C.

Molecular Formula I3PS
Molecular Weight 443.75 g/mol
CAS No. 63972-04-3
Cat. No. B14500019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorothioic triiodide
CAS63972-04-3
Molecular FormulaI3PS
Molecular Weight443.75 g/mol
Structural Identifiers
SMILESP(=S)(I)(I)I
InChIInChI=1S/I3PS/c1-4(2,3)5
InChIKeyCVHICNBAVVKDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorothioic Triiodide (CAS 63972-04-3): A Specialized P(V) Thiophosphoryl Reagent


Phosphorothioic triiodide (PSI₃, CAS 63972-04-3), also known as thiophosphoryl iodide, is an inorganic compound belonging to the thiophosphoryl halide class [1]. It is a red-brown solid with a molecular weight of 443.75 g/mol that decomposes upon melting at 48°C [1]. Its structure features a tetrahedral phosphorus(V) center bonded to three iodine atoms and one sulfur atom (P=S) [2]. This compound is recognized as a highly reactive, specialized reagent for introducing phosphorus, sulfur, and iodine atoms into organic molecules, particularly in the synthesis of phosphorothioates [3].

Phosphorothioic Triiodide Procurement: Why In-Class Analogs Cannot Be Substituted


Substituting thiophosphoryl halides (PSX₃, X = F, Cl, Br, I) is not straightforward due to divergent physical properties and reactivity patterns. The heavy iodine atoms in PSI₃ confer distinct characteristics compared to lighter halides like PSCl₃ or PSBr₃. Key differences include a significantly higher molecular weight (443.75 g/mol for PSI₃ vs. 169.4 g/mol for PSCl₃) and a lower thermal stability (decomposes at 48°C), which impacts both handling and reaction design [1]. Crucially, the weak P-I bond (compared to P-Cl or P-Br) makes PSI₃ a more labile source of iodine and a potent electrophile, enabling specific transformations like direct phosphorothioation of aryl iodides that are not accessible with other halides [2][3]. Therefore, selecting the correct PSX₃ reagent is not a matter of simple interchangeability but is determined by the specific chemical transformation.

Quantitative Differentiation Evidence for Phosphorothioic Triiodide (CAS 63972-04-3)


Synthesis: Gas-Phase vs. Solution-Phase Production of PSI₃

The on-line gas-phase synthesis of PSI₃ from PSCl₃ and KI at 440°C represents a significantly faster and alternative production route compared to the traditional, multi-day solution-phase synthesis from PI₃ and sulfur in CS₂ at 10-15°C in the dark [1]. While the yield and purity of the gas-phase product were not reported, this method provides a distinct synthetic entry point for research applications requiring in situ generation or small quantities. The traditional solution-phase method yields PSI₃ as a red-brown solid, but its instability and decomposition at 48°C are critical handling parameters [1].

Synthesis Inorganic Chemistry Thiophosphoryl Halides

Analytical Characterization: Differentiating PSI₃ via ³¹P NMR

³¹P NMR spectroscopy is the primary method for characterizing thiophosphoryl compounds containing P-I bonds [1]. While a specific chemical shift value for PSI₃ was not located in the primary literature, its ³¹P NMR spectrum is expected to differ from that of PI₃ (δ ~ 178 ppm) and other thiophosphoryl halides, with the chemical shift providing definitive evidence for the formation of the P=S group [1]. This spectroscopic signature is a key differentiator for confirming the identity and purity of PSI₃ versus potential starting materials or side products.

Analytical Chemistry NMR Spectroscopy Compound Identification

Reactivity: Iodine-Azide Induction Activity

Thiophosphoryl compounds, including PSI₃, are recognized as strong inducing agents in the iodine-azide reaction [1]. The induction activity is dependent on the compound type and reaction conditions, with induction coefficients (Fi) varying from 90 to 450 across different thiophosphoryl species [2]. This property enables the development of sensitive analytical methods for their detection, with detection limits ranging from 0.5 nmol (spectrophotometric) to 1 μmol (titrimetric) [2]. This reactivity profile is a class-level characteristic, but the specific induction coefficient for PSI₃ would further differentiate it from other thiophosphoryl compounds.

Analytical Detection Reactivity Thiophosphoryl Compounds

Key Research Applications for Phosphorothioic Triiodide (CAS 63972-04-3)


Synthesis of Phosphorothioate Derivatives and Bioactive Molecules

Phosphorothioic triiodide serves as a key reagent for introducing the thiophosphoryl (P=S) group into organic molecules. Its utility is particularly evident in the synthesis of phosphorothioates, a class of compounds with broad applications as biologically active molecules (e.g., antisense oligonucleotide therapeutics) and synthetic intermediates . The lability of the P-I bonds makes it a potent electrophile in these transformations, as demonstrated in related chemistry where Pd-catalyzed C-P bond formation with aryl iodides yields valuable phosphorothioate products [1].

Source of Iodine in Organophosphorus Synthesis

The high iodine content and weak P-I bonds in PSI₃ make it an effective source of iodine in synthetic chemistry. It can be used as a deoxygenating and reducing agent . This is particularly relevant in the conversion of alcohols to alkyl iodides or in the deoxygenation of sulfoxides, offering a different selectivity profile compared to other common iodine reagents like PI₃ or elemental iodine .

Precursor in Gas-Phase and Flow Chemistry

The demonstrated gas-phase synthesis of PSI₃ from PSCl₃ and KI at 440°C opens a potential route for its on-demand generation and use in specialized gas-phase or flow chemistry systems . This approach could be advantageous for applications requiring a continuous supply of the highly reactive and unstable reagent, avoiding the need for storage of the solid material which decomposes at 48°C [1].

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